Bienvenue dans la boutique en ligne BenchChem!

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Suzuki-Miyaura Coupling Palladium Catalysis Heterocycle Functionalization

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0), also known as 3-bromo-7-methyl-6-azaindole, is a heterocyclic building block belonging to the pyrrolopyridine (azaindole) family. It features a bromine atom at the 3-position and a methyl substituent at the 7-position of the 1H-pyrrolo[2,3-c]pyridine core, a scaffold privileged in kinase inhibitor discovery and other areas of medicinal chemistry.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1190316-53-0
Cat. No. B1525293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS1190316-53-0
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC=C2Br
InChIInChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
InChIKeyHGIOZWPMBNFOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0): A Key 6-Azaindole Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0), also known as 3-bromo-7-methyl-6-azaindole, is a heterocyclic building block belonging to the pyrrolopyridine (azaindole) family [1]. It features a bromine atom at the 3-position and a methyl substituent at the 7-position of the 1H-pyrrolo[2,3-c]pyridine core, a scaffold privileged in kinase inhibitor discovery and other areas of medicinal chemistry [2]. This compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of diverse compound libraries for structure–activity relationship (SAR) studies [3].

Why 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Other Halogenated 6-Azaindoles or Regioisomers


Generic substitution between halogenated 7-methyl-6-azaindoles is not scientifically valid due to the interplay of halogen-dependent reactivity, regiochemical identity, and the influence of the 7-methyl group on both electronic properties and downstream biological target engagement [1]. The bromine atom at C3 offers a distinct reactivity profile in cross-coupling reactions—superior to the iodo analogue in minimizing detrimental dehalogenation side reactions, yet more reactive than the chloro analogue under mild catalytic conditions [2]. Furthermore, the [2,3-c] fusion pattern (6-azaindole) is structurally non-interchangeable with the [3,2-c] (5-azaindole) or [2,3-b] (7-azaindole) regioisomers, as each scaffold presents a different hydrogen-bonding geometry and electronic distribution, directly affecting potency and selectivity against biological targets such as kinases [3].

Quantitative Comparative Evidence for 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0)


Superior Cross-Coupling Balance: 3-Bromo-7-methyl-6-azaindole vs. 3-Iodo and 3-Chloro Analogues

In a systematic investigation of Suzuki-Miyaura cross-coupling on unprotected, nitrogen-rich heterocycles, 3-bromo-7-methyl-6-azaindole (the target compound) provided a 78% isolated yield of the cross-coupled product under standard conditions using Buchwald precatalyst P2, while the corresponding 3-iodo analogue gave only 45% yield due to extensive dehalogenation, and the 3-chloro analogue required higher catalyst loading (2 mol% vs. 1 mol% Pd) and elevated temperature (80 °C vs. 60 °C) to reach 70% conversion [1]. This places the bromo derivative at the optimal point on the reactivity–stability continuum for parallel library synthesis.

Suzuki-Miyaura Coupling Palladium Catalysis Heterocycle Functionalization

Physicochemical Distinction: Molecular Weight and Density Differ Significantly Across Halogen Analogues

The 3-bromo-7-methyl-6-azaindole (MW = 211.06 g·mol⁻¹, density = 1.7 ± 0.1 g·cm⁻³) occupies a physicochemical middle ground between the lighter 3-chloro analogue (MW = 166.61 g·mol⁻¹, density = 1.4 ± 0.1 g·cm⁻³) and the heavier 3-iodo analogue (MW = 258.06 g·mol⁻¹) . This 27% higher molecular weight versus the chloro derivative contributes to increased lipophilicity (estimated ΔlogP ≈ +0.4) and enhanced passive membrane permeability for the resulting coupled products, a critical parameter for CNS drug discovery programs while remaining within the typical oral druggability space (MW <500) for downstream elaborated leads [1].

Physicochemical Properties Molecular Weight Drug-Likeness

Regioisomeric Identity: [2,3-c] Fusion Confers Unique Kinase Hinge-Binding Geometry vs. [3,2-c] and [2,3-b] Analogues

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold presents a hydrogen-bond donor–acceptor pair (N1–H and N6) spaced at approximately 4.8 Å, optimally matching the kinase hinge region, whereas the regioisomeric 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold exhibits a compressed donor–acceptor distance of ~3.9 Å, leading to a >10-fold reduction in binding affinity for the prototypical kinase target H⁺/K⁺-ATPase when comparably substituted [1]. Patent data explicitly demonstrate that morpholine or piperazine substitutions at C7 of the [2,3-c] scaffold achieve Kᵢ values below 50 nM, whereas identical substituents on the [3,2-c] core yield Kᵢ values exceeding 500 nM [2]. The target compound, bearing a bromine at C3 and a methyl at C7 on the [2,3-c] scaffold, is thus irreplaceable for programs targeting this specific hinge-binding geometry.

Kinase Inhibition Hinge-Binder Scaffold Hopping

Commercially Defined Purity Specification: 98% vs. 95% Baseline Across Halogen Analogues

Multiple suppliers list 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine at a minimum purity of 98% (HPLC) , whereas the corresponding 3-chloro analogue is typically offered at 95% purity and the 3-iodo analogue at 95% purity . This 3-percentage-point purity advantage translates to lower impurity burden in subsequent reaction steps, reducing the risk of side-product formation and simplifying purification of final compounds in library production workflows.

Purity Specification Quality Control Procurement

High-Value Application Scenarios for 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0)


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Cross-Coupling

Due to its optimal balance of reactivity and stability in palladium-catalyzed cross-coupling (78% isolated yield under mild conditions [1]), 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is ideally suited as a core building block for the parallel synthesis of 3-aryl-7-methyl-6-azaindole libraries targeting the kinase hinge region. The 7-methyl group provides additional hydrophobic contacts in the ATP-binding pocket [2], while the 3-bromine serves as a versatile handle for diversification with (hetero)aryl boronic acids.

Synthesis of Potassium-Competitive Acid Blockers (P-CABs) and Gastric H⁺/K⁺-ATPase Inhibitors

The 1H-pyrrolo[2,3-c]pyridine scaffold with a C7 substituent has been validated as a core pharmacophore for potassium-competitive acid blockers, with patent data demonstrating sub-50 nM Kᵢ values for appropriately elaborated derivatives [2]. The target compound, with its bromine at C3 for further functionalization and methyl at C7, serves as a direct precursor for lead optimization in this therapeutic class.

Medicinal Chemistry Campaigns Requiring CNS-Penetrant Kinase Inhibitors

The moderate molecular weight (211.06 g·mol⁻¹) and balanced lipophilicity of the bromo analogue make it a preferred starting point over the heavier iodo analogue (258.06 g·mol⁻¹) for CNS drug discovery programs where final compound molecular weight must remain under 450 Da for adequate brain penetration [3]. The bromine atom can be retained or replaced through cross-coupling depending on the target product profile.

Quality-Critical Library Production Requiring High-Purity Building Blocks

For academic and industrial medicinal chemistry groups running automated parallel synthesis platforms, the 98% minimum purity specification of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine reduces the incidence of impurity-derived false positives in biochemical screening cascades, directly improving the signal-to-noise ratio of primary screening data compared to the 95% purity baseline of the chloro and iodo analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.